
(S,S)-3-Hydroxy Lovastatin
Overview
Description
(S,S)-3-Hydroxy Lovastatin (CAS No. 127910-58-1) is a metabolite of Lovastatin, a well-known inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis . Structurally, it features a hydroxyl group at the beta position (C3) of the hexahydronaphthalene ring system, distinguishing it from the parent compound.
Lovastatin itself is a prodrug activated via hydrolysis of its lactone ring in vivo, enabling high-affinity binding to HMG-CoA reductase (20,000-fold greater than the natural substrate) . This compound, however, represents an oxidative metabolite, which may exhibit distinct biological activities due to its modified structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-3-Hydroxy Lovastatin typically involves the hydroxylation of Lovastatin. One common method is the use of microbial biotransformation, where specific strains of microorganisms such as Aspergillus terreus are employed to introduce the hydroxyl group at the 3-position of Lovastatin . This process is carried out under controlled fermentation conditions, including optimal temperature, pH, and nutrient supply.
Industrial Production Methods
Industrial production of this compound often involves large-scale fermentation processes. The fermentation broth is extracted, and the compound is purified using various chromatographic techniques. Advances in genetic engineering have also enabled the development of overproducing strains, which significantly enhance the yield of this compound .
Chemical Reactions Analysis
Types of Reactions
(S,S)-3-Hydroxy Lovastatin undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to Lovastatin.
Substitution: The hydroxyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various reagents, including halogenating agents and nucleophiles, are employed under specific conditions to achieve substitution reactions.
Major Products
Scientific Research Applications
Pharmaceutical Applications
Cholesterol Management
- Mechanism of Action : (S,S)-3-Hydroxy Lovastatin works by inhibiting the enzyme HMG-CoA reductase, which is crucial in the biosynthesis of cholesterol. This inhibition leads to decreased production of low-density lipoprotein (LDL) cholesterol, thereby lowering cholesterol levels in the blood .
- Clinical Efficacy : Studies have shown that Lovastatin effectively reduces LDL cholesterol levels by 24% to 40% in patients with hypercholesterolemia . Long-term follow-up indicates sustained efficacy and safety, with minimal adverse effects .
Cancer Therapy
- Anticancer Properties : Recent research has highlighted the potential of statins, including this compound, in cancer therapy. It has been observed to induce apoptosis in cancer cells, such as human lung cancer cells, through mechanisms involving upregulation of COX-2 and activation of peroxisome proliferator-activated receptor gamma (PPARγ) .
- Case Study Insights : In vitro studies demonstrated that lovastatin lactone could significantly increase apoptosis rates in cancer cell lines, suggesting its utility as an adjunct therapy in oncology .
Biological Research Applications
Cellular Metabolism Studies
- Researchers are investigating the effects of this compound on various metabolic pathways within cells. Its role in modulating lipid metabolism and cellular signaling pathways is under active investigation, particularly concerning its anti-inflammatory properties .
Neuroprotective Effects
- There is growing evidence that statins may have neuroprotective effects. For example, lovastatin treatment has been associated with reduced clinical severity in models of autoimmune diseases like multiple sclerosis . This suggests potential applications in treating neurodegenerative disorders.
Industrial Applications
Pharmaceutical Formulations
- This compound is utilized in developing advanced pharmaceutical formulations, including controlled-release systems and nanoparticle-based drug delivery methods. These formulations aim to enhance bioavailability and therapeutic efficacy while minimizing side effects.
Comparative Efficacy Table
Mechanism of Action
(S,S)-3-Hydroxy Lovastatin exerts its effects by competitively inhibiting the enzyme HMG-CoA reductase, which catalyzes the rate-limiting step in cholesterol biosynthesis. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood . Additionally, this compound has pleiotropic effects, including anti-inflammatory and antioxidant activities, which contribute to its therapeutic benefits .
Comparison with Similar Compounds
Structural and Functional Comparison with Lovastatin
Key Findings :
- However, its inhibitory potency against HMG-CoA reductase remains understudied.
- Lovastatin’s toxicity in rabbits (hepatic/renal necrosis) is linked to mevalonate pathway disruption, reversible with mevalonate supplementation . No direct toxicity data exist for this compound, but structural modifications could mitigate adverse effects.
Key Findings :
- Compound 20a demonstrates superior plasma cholesterol-lowering efficacy compared to Lovastatin, likely due to optimized binding to HMG-CoA reductase .
- Reduced lipophilicity in these analogs may enhance safety profiles by minimizing tissue accumulation.
Comparison with Other Metabolites: 6’-Hydroxymethyl Lovastatin
Another Lovastatin metabolite, 6’-Hydroxymethyl Lovastatin Sodium Salt (CAS No. 75330-75-5), features a hydroxymethyl group at the C6’ position :
Property | This compound | 6’-Hydroxymethyl Lovastatin |
---|---|---|
Modification Site | C3 hydroxylation | C6’ hydroxymethylation |
Biological Activity | Unknown | Likely altered pharmacokinetics |
Research Focus | Limited studies | Used as a reference standard |
Key Findings :
Comparison with Pravastatin
Pravastatin, a hydrophilic statin, shares structural similarities with this compound due to hydroxylation:
Property | This compound | Pravastatin |
---|---|---|
Lipophilicity | Moderate | Low (hydrophilic) |
Tissue Selectivity | Not characterized | High hepatic specificity |
Clinical Use | Experimental | Approved for hyperlipidemia |
Key Findings :
- Pravastatin’s hydrophilicity reduces muscle penetration, lowering myopathy risk. This compound’s moderate lipophilicity might balance efficacy and safety .
Biological Activity
(S,S)-3-Hydroxy Lovastatin is a derivative of lovastatin, a well-known statin used primarily for lowering cholesterol levels and preventing cardiovascular diseases. Its unique stereochemistry contributes to its enhanced biological activity and potential therapeutic applications beyond lipid regulation. This article explores the compound's biological activity, mechanisms of action, and implications in various medical fields, supported by data tables and relevant case studies.
This compound functions primarily as a competitive inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGCR), which is crucial in the cholesterol biosynthesis pathway. By inhibiting this enzyme, the compound reduces the synthesis of mevalonate, a precursor for cholesterol production, leading to decreased levels of low-density lipoprotein (LDL) cholesterol in the bloodstream. This mechanism is similar to that of other statins but may offer improved efficacy and reduced side effects due to its specific stereochemical configuration .
1. Cholesterol Regulation
This compound has been shown to effectively lower serum cholesterol levels. In animal studies, doses equivalent to 30 mg/kg body weight resulted in significant reductions in plasma cholesterol without causing severe adverse effects typically associated with statins .
2. Anti-Cancer Properties
Research indicates that this compound exhibits anti-cancer activity by inducing apoptosis in various cancer cell lines. For instance, studies demonstrated that at concentrations of 50 μM and 75 μM, it triggered apoptotic features such as membrane blebbing and caspase-3 activation in lung cancer cells . The compound also enhances the sensitivity of cancer cells to chemotherapeutic agents, suggesting its potential as an adjunct therapy in cancer treatment .
3. Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective effects. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in conditions like Alzheimer's disease and other neurodegenerative disorders .
Case Studies
Case Study 1: Cholesterol Management
In a controlled study involving hypercholesterolemic rats treated with this compound, researchers observed a significant decrease in LDL cholesterol levels compared to control groups receiving no treatment. The study highlighted the compound's potential for managing cholesterol levels effectively while minimizing muscle-related side effects often seen with traditional statins .
Case Study 2: Cancer Cell Apoptosis
A study focused on breast cancer cell lines treated with this compound revealed that the compound induced apoptosis through mitochondrial pathways. The activation of caspase-3 was confirmed, indicating that the compound triggers programmed cell death effectively .
Comparative Data Table
Biological Activity | This compound | Lovastatin | Pravastatin |
---|---|---|---|
LDL Reduction | Significant | Moderate | Low |
Induction of Apoptosis | High | Moderate | Low |
Neuroprotection | Yes | Uncertain | No |
Side Effects | Reduced | Common | Minimal |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for optimizing the solid-state fermentation (SSF) production of (S,S)-3-Hydroxy Lovastatin?
- Methodological Answer : Utilize a Plackett-Burman design to screen critical nutrients (e.g., malt extract, dextrose, MnSO₄·H₂O, MgSO₄·7H₂O) influencing yield, followed by Box-Behnken response surface methodology (RSM) to refine optimal concentrations. For example, a 29-run RSM design with 3 central points can model nonlinear interactions, validated via HPLC quantification .
Q. How can researchers ensure accurate quantification of this compound in complex matrices like angkak or microbial cultures?
- Methodological Answer : Employ reverse-phase HPLC with UV detection (238 nm) and acetonitrile-phosphoric acid mobile phases (65:35 v/v). Validate the method using USP reference standards, ensuring ≤1% lovastatin impurity via peak area normalization . For plasma studies, use LC-MS/MS with a linear range of 0.121–35.637 ng/mL to control inter-conversion between lactone and hydroxy acid forms .
Q. What stability-indicating assays are suitable for determining the shelf-life of this compound formulations?
- Methodological Answer : Conduct accelerated stability trials under ICH guidelines (25°C/60% RH) for 18 months. Use Minitab to plot degradation trends (e.g., content vs. related substances) and apply Arrhenius kinetics for shelf-life extrapolation. Statistical significance (p < 0.05) via Student’s t-test ensures reliability .
Advanced Research Questions
Q. How can contradictions in nutrient effects on this compound production be resolved during experimental design?
- Methodological Answer : Apply central composite design (CCD) to test conflicting variables (e.g., NaCl’s moderate vs. negligible impact). Use ANOVA to identify significant factors (p < 0.05) and leverage Design Expert 7.1 for multi-objective optimization, balancing yield and cost .
Q. What network pharmacology approaches elucidate the mechanism of this compound in cancer chemoresistance?
- Methodological Answer : Integrate Cytoscape’s REST API with ToxCast data to map RhoA-mediated pathways. Use PathLinker to prioritize kinase-substrate interactions, validated via Western blot (e.g., SNU638 gastric cancer cells) and IC₅₀ comparisons (7.66 μg/mL vs. 71.88 μg/mL for RhoA-overexpressing cells) .
Q. How do structural modifications in this compound influence its binding affinity to HMG-CoA reductase?
- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) using the crystal structure of HMG-CoA reductase (PDB: 1HWK). Compare ΔG values between (S,S)-3-Hydroxy and native lovastatin, correlating with in vitro IC₅₀ data from enzyme inhibition assays .
Q. What chromatographic strategies distinguish this compound from co-eluting impurities like epilovastatin?
- Methodological Answer : Use a Zorbax SB-C18 column (4.6 × 150 mm, 5 μm) with gradient elution (acetonitrile:0.1% formic acid). Adjust flow rates (1.0 mL/min) to resolve epilovastatin (tR = 12.3 min) from this compound (tR = 14.1 min), validated via USP reference standards .
Q. How should researchers design blinded studies to compare this compound with other statins like simvastatin?
Properties
IUPAC Name |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S,3S)-3-hydroxy-2-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O6/c1-13-9-17-6-5-14(2)20(8-7-19-11-18(26)12-22(27)29-19)23(17)21(10-13)30-24(28)15(3)16(4)25/h5-6,9,13-16,18-21,23,25-26H,7-8,10-12H2,1-4H3/t13-,14-,15-,16-,18+,19+,20-,21-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIPDDGCLUETGA-DKAWXBQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@@H]3C[C@H](CC(=O)O3)O)OC(=O)[C@@H](C)[C@H](C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857785 | |
Record name | (1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-Hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S,3S)-3-hydroxy-2-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127910-58-1 | |
Record name | (1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-Hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S,3S)-3-hydroxy-2-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.